



Application Notes and Protocols for Trifluoromethane Plasma Etching of Silicon Nitride

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These application notes provide a detailed overview of the mechanisms and protocols for etching silicon nitride (Si₃N₄) using **trifluoromethane** (CHF₃) plasma. This process is critical in various microfabrication applications, including the manufacturing of semiconductor devices and microelectromechanical systems (MEMS).

Introduction to CHF₃ Plasma Etching of Silicon Nitride

Plasma etching is a cornerstone of modern microfabrication, enabling the precise and anisotropic removal of material. For silicon nitride, hydrofluorocarbon plasmas, particularly those generated from **trifluoromethane** (CHF₃), are widely used. The etching process in a CHF₃ plasma is a complex interplay of chemical reactions and physical bombardment by ions, leading to the formation of volatile products. A key aspect of CHF₃ plasma etching is the simultaneous deposition of a fluorocarbon polymer film on the surfaces, which plays a crucial role in achieving high etch selectivity between different materials, such as Si₃N₄, silicon dioxide (SiO₂), and silicon (Si).[1]

The presence of hydrogen in the CHF₃ plasma is critical for the effective etching of Si₃N₄. Hydrogen reacts with the nitrogen in the silicon nitride film to form volatile species like hydrogen cyanide (HCN) and ammonia (NH₃), thereby promoting the etching process.[2][3][4]



Plasma Etching Mechanism

The etching of silicon nitride in a CHF₃ plasma involves several key steps, from the generation of reactive species in the plasma to their interaction with the Si₃N₄ surface and the subsequent removal of reaction byproducts.

Generation of Reactive Species

In the plasma, the CHF $_3$ gas dissociates into various reactive species, including fluorine radicals (F), CF $_{\times}$ radicals (e.g., CF $_2$, CF $_3$), and various ions (e.g., CHF $_2$ +, CF $_3$ +).[5][6] The addition of other gases, such as oxygen (O $_2$) or argon (Ar), can further influence the plasma chemistry. For instance, O $_2$ can react with fluorocarbon radicals, reducing polymer deposition and increasing the concentration of F radicals.[5]

Surface Reactions and Etching Process

The etching of Si₃N₄ is a synergistic process involving both chemical reactions and physical ion bombardment.

- Fluorocarbon Polymer Formation: CF_x radicals contribute to the formation of a thin fluorocarbon (C_xF_y) polymer layer on all surfaces exposed to the plasma. The thickness and composition of this layer are critical in controlling the etch selectivity.[1][7]
- Ion Bombardment: Energetic ions from the plasma strike the surface, providing the necessary energy to break Si-N bonds and enhance the reaction between the surface atoms and the reactive species.[8]
- Chemical Etching: Fluorine radicals react with silicon to form volatile silicon tetrafluoride (SiF₄).
- Role of Hydrogen: Hydrogen plays a crucial role in removing nitrogen from the Si₃N₄ film. It reacts with nitrogen to form volatile compounds like HCN.[2][3][4] This is a key reason why hydrofluorocarbon plasmas are effective for etching silicon nitride.

The overall simplified reaction can be envisioned as the fluorination of silicon and the hydrogenation of nitrogen, leading to volatile products.



Role of Additive Gases

- Oxygen (O₂): The addition of O₂ to the CHF₃ plasma can increase the etch rate of Si₃N₄ by reacting with the fluorocarbon polymer, thus reducing its thickness and allowing more reactive species to reach the surface. However, excessive O₂ can decrease the selectivity to silicon.[5]
- Carbon Dioxide (CO₂): Adding CO₂ can also inhibit the formation of the polymer layer while maintaining high selectivity of Si₃N₄ over Si.[5]

Quantitative Data

The following table summarizes typical etch rates and selectivities obtained during CHF₃ plasma etching of silicon nitride under various conditions as reported in the literature.

| Gas Mixture | Power (W) | Pressure (mTorr) | Si₃N₄ Etch Rate (nm/min) | Selectivit y (Si₃N₄:Si) | Selectivit y (Si ₃ N ₄ :Si O ₂) | Referenc e |
|---|--------------|---------------------|-----------------------------------|-------------------------------|--|---------------|
| CHF₃ | 150 | 50 | 60 | - | - | [9] |
| CHF ₃ + 9.1% CO ₂ | - | 30 | ~40 | 10:1 | - | [5] |
| CHF₃/Ar | - | - | 65 | - | - | [10] |
| CHF ₃ /O ₂ | 150 | 50 | 60 | - | - | [9] |
| CH ₃ F/O ₂ | 300 | 10 | Peaks near 50% O ₂ | - | - | [11] |
| CH ₃ F/CO ₂ | 300 | 10 | Peaks near 73% CO ₂ | - | - | [11] |

Note: Etch rates and selectivities are highly dependent on the specific reactor geometry and process parameters.

Experimental Protocols



This section provides a generalized protocol for the plasma etching of silicon nitride using a reactive ion etching (RIE) system with a CHF₃-based plasma.

Materials and Equipment

- Substrate: Silicon wafer with a deposited silicon nitride film.
- Masking Material: Photoresist or a hard mask (e.g., chromium).
- Gases: Trifluoromethane (CHF3), Oxygen (O2), Argon (Ar).
- Equipment:
 - Reactive Ion Etching (RIE) system with a 13.56 MHz RF power supply.
 - Vacuum pump system.
 - Mass flow controllers for gas delivery.
 - Pressure gauge.
 - Substrate holder with temperature control.
 - Film thickness measurement tool (e.g., ellipsometer or profilometer).

Experimental Procedure

- Sample Preparation:
 - Clean the silicon nitride substrate to remove any organic or particulate contamination.
 - Apply and pattern the masking material (photoresist) using standard photolithography techniques to define the areas to be etched.
- System Preparation:
 - Vent the RIE chamber and load the prepared substrate onto the substrate holder.



• Pump down the chamber to a base pressure typically in the range of 10^{-5} to 10^{-6} Torr to ensure a clean processing environment.

Etching Process:

- Introduce the process gases (e.g., CHF₃ and O₂) into the chamber at the desired flow rates using the mass flow controllers. A typical starting point could be 100 sccm of CHF₃ and 4 sccm of O₂.[9]
- Allow the chamber pressure to stabilize at the desired setpoint, for example, 50 mTorr.
- Apply RF power to the electrode to ignite the plasma. A typical power setting is 150 W.[9]
- Maintain the plasma for the predetermined etch time to achieve the desired etch depth.
 The etch time should be kept below 10 minutes to avoid thermal issues and resist burning.
 [9]
- During the etch process, monitor the plasma stability and process parameters.

Post-Etch Processing:

- Turn off the RF power and the gas flows.
- Pump the chamber back down to the base pressure.
- Vent the chamber and carefully remove the etched substrate.

Characterization:

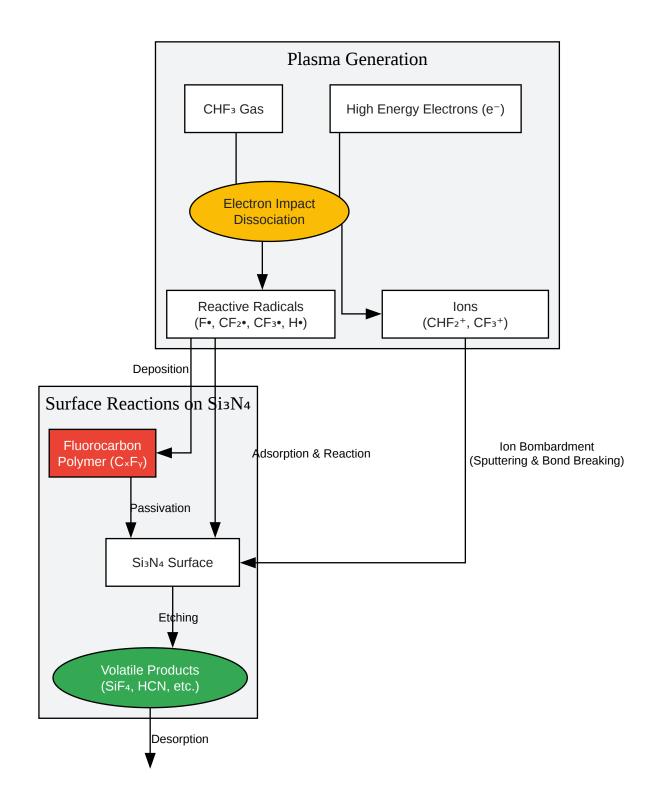
- Remove the remaining photoresist using a suitable solvent or oxygen plasma ashing.
- Measure the etch depth and profile using a profilometer or a scanning electron microscope (SEM).
- Measure the remaining silicon nitride film thickness using an ellipsometer.
- Calculate the etch rate by dividing the etch depth by the etch time.



Visualizations

The following diagrams illustrate the key aspects of the **trifluoromethane** plasma etching process for silicon nitride.

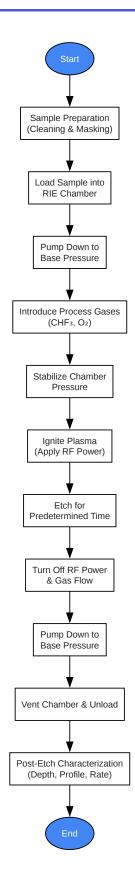




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Caption: CHF₃ Plasma Etching Mechanism on Silicon Nitride.





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Caption: Experimental Workflow for Si₃N₄ Plasma Etching.



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References

- 1. lsi.usp.br [lsi.usp.br]
- 2. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. mdpi.com [mdpi.com]
- 7. pure.tue.nl [pure.tue.nl]
- 8. kiche.or.kr [kiche.or.kr]
- 9. DSpace [repository.upenn.edu]
- 10. pubs.aip.org [pubs.aip.org]
- 11. chee.uh.edu [chee.uh.edu]
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